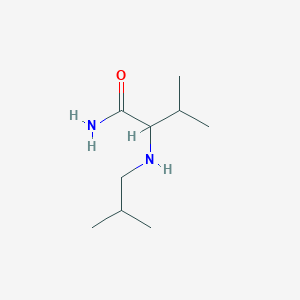

2-(Isobutylamino)-3-methylbutanamide

Description

2-(Isobutylamino)-3-methylbutanamide is a secondary amine derivative characterized by an isobutylamino group attached to a 3-methylbutanamide backbone. Its molecular structure combines hydrophobic (isobutyl, methyl) and hydrogen-bonding (amide) functionalities, making it a candidate for pharmaceutical applications. Notably, it has been investigated as part of dipeptide-sulphonamide derivatives (e.g., compound A in ) for anti-ulcer activity, demonstrating strong binding affinity to Helicobacter pylori receptor 2QV3 compared to the drug lansoprazole .

Propriétés

Formule moléculaire |

C9H20N2O |

|---|---|

Poids moléculaire |

172.27 g/mol |

Nom IUPAC |

3-methyl-2-(2-methylpropylamino)butanamide |

InChI |

InChI=1S/C9H20N2O/c1-6(2)5-11-8(7(3)4)9(10)12/h6-8,11H,5H2,1-4H3,(H2,10,12) |

Clé InChI |

MCPPNDHXIWSTDF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CNC(C(C)C)C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-3-methylbutanamide can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 3-methylbutanoyl chloride with isobutylamine under basic conditions can yield the desired amide. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of 2-(Isobutylamino)-3-methylbutanamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Isobutylamino)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The isobutylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

2-(Isobutylamino)-3-methylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition or protein interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mécanisme D'action

The mechanism by which 2-(Isobutylamino)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction cascades or metabolic processes that are modulated by the compound’s presence.

Comparaison Avec Des Composés Similaires

Anti-Ulcer Dipeptide-Sulphonamide Derivatives

Compound A (N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido)pentanamide)

- Structure: Incorporates a 4-methylphenylsulphonamido group alongside the 2-(isobutylamino)-3-methylbutanamide core.

- Activity : Exhibited superior selectivity and reactivity against H. pylori receptor 2QV3, outperforming lansoprazole in molecular docking studies .

- Key Difference : The sulphonamide substituent enhances receptor binding via hydrophobic and electrostatic interactions, a feature absent in the parent compound.

Psychoactive Derivatives

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide

- Structure: Features a 4-chlorophenylacetamido group instead of the isobutylamino moiety.

- Activity : Identified as a putative new psychoactive substance (NPS) in Spain, highlighting how substituent modifications shift biological activity from anti-ulcer to central nervous system effects .

- Key Difference : The chloro-phenyl group introduces steric bulk and electronic effects, likely influencing blood-brain barrier penetration.

Fluorinated Analogs

2-{[1-(5-Fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide

- Structure : Contains a fluoropentyl-indazole substituent linked to the 3-methylbutanamide backbone.

- Key Difference: The fluorinated alkyl chain increases metabolic stability and lipophilicity compared to non-fluorinated analogs.

Physicochemical and Functional Group Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.